3-((3,4-dimethoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
Description
The compound 3-((3,4-dimethoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a structurally complex heterocyclic molecule featuring:
- A pyridin-2(1H)-one core substituted with ethyl, hydroxy, and methyl groups.
- A 3,4-dimethoxyphenyl moiety linked via a methyl bridge to a 4-(pyridin-2-yl)piperazinyl group.
Properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4/c1-5-30-18(2)16-20(31)24(26(30)32)25(19-9-10-21(33-3)22(17-19)34-4)29-14-12-28(13-15-29)23-8-6-7-11-27-23/h6-11,16-17,25,31H,5,12-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEXKJQCPZORNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC(=C(C=C2)OC)OC)N3CCN(CC3)C4=CC=CC=N4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((3,4-dimethoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a complex organic molecule that exhibits a range of biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.
Chemical Structure
The structure of the compound is characterized by:
- A piperazine ring connected to a pyridine moiety.
- A dimethoxyphenyl group contributing to its lipophilicity and biological activity.
- Hydroxy and methyl groups on a pyridinone core that enhance its pharmacological properties.
Biological Activity Overview
Research indicates that this compound possesses significant biological activities, including:
- Antimicrobial Activity : Exhibits potent effects against various bacterial strains.
- Anticancer Properties : Demonstrated cytotoxic effects in cancer cell lines.
- Neuropharmacological Effects : Potential as a neuroprotective agent due to its interaction with neurotransmitter systems.
Antimicrobial Activity
Studies have shown that derivatives of similar structures exhibit antimicrobial properties. For instance, piperazine derivatives have been noted for their broad-spectrum antimicrobial effects, including activity against Mycobacterium tuberculosis . The specific compound under review may share these properties due to structural similarities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar frameworks. For example, piperazine derivatives have been shown to induce apoptosis in cancer cells through various pathways . The compound's ability to inhibit cell proliferation and promote cell cycle arrest makes it a candidate for further investigation in oncology.
Neuropharmacological Effects
The compound's interaction with the central nervous system (CNS) is noteworthy. Piperazine derivatives are known to modulate neurotransmitter systems, particularly serotonin and dopamine pathways . This suggests potential applications in treating neurological disorders such as depression and anxiety.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in disease progression.
- Receptor Modulation : The ability to interact with various receptors (e.g., serotonin receptors) contributes to its neuropharmacological profile.
- Cell Signaling Pathways : The compound may influence signaling pathways related to cell survival and apoptosis.
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
- Antimicrobial Efficacy : A study demonstrated that piperazine derivatives showed significant activity against resistant bacterial strains, suggesting a potential role in antibiotic development .
- Cytotoxicity in Cancer Models : Research indicated that similar compounds induced apoptosis in breast cancer cell lines, highlighting their potential as anticancer agents .
- Neuroprotective Effects : In vivo studies showed that certain piperazine derivatives improved cognitive function in animal models of neurodegenerative diseases .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit anticancer properties. For example, derivatives of piperazine and pyridine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . A notable study demonstrated that modifications on the piperazine ring can enhance the selectivity and potency against specific cancer types.
Antidepressant Effects
The compound's structural similarity to known antidepressants suggests potential efficacy in treating depression. Research has indicated that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation . Experimental models have shown promising results in reducing depressive-like behaviors.
Anti-inflammatory Properties
Compounds with similar structures have been evaluated for anti-inflammatory effects. The presence of hydroxy and methoxy groups is believed to contribute to the inhibition of pro-inflammatory cytokines . Studies have reported that such compounds can effectively reduce inflammation in various models, indicating a potential therapeutic application in inflammatory diseases.
Case Study 1: Anticancer Mechanism Exploration
A study published in the Bulletin of the Chemical Society of Ethiopia explored novel derivatives related to this compound, focusing on their anticancer mechanisms. The research highlighted that certain modifications led to enhanced binding affinity for cancer-related targets, resulting in increased apoptosis in tumor cells .
Case Study 2: Neuropharmacological Evaluation
Another significant investigation assessed the neuropharmacological effects of similar compounds on animal models of depression. The findings suggested that these compounds could significantly reduce depressive symptoms by enhancing serotonergic transmission . The study also pointed out the importance of further exploring the structure-activity relationship to optimize efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other heterocyclic derivatives are analyzed below.
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Diversity: The target compound’s pyridin-2(1H)-one core distinguishes it from analogs like pyrido-pyrimidinones or triazinones . This core may influence hydrogen-bonding capacity and metabolic stability compared to pyridazinones (e.g., anti-inflammatory agent in ).
Piperazine/Pyridine Hybrid: The 4-(pyridin-2-yl)piperazinyl group is unique to the target compound. In contrast, analogs feature simpler piperazinyl or piperidinyl groups, which may alter solubility or CNS penetration. Hydroxy and Ethyl Groups: The 4-hydroxy group could enhance polarity, while the ethyl substitution may balance lipophilicity—features absent in dichlorophenyl-containing analogs .
Biological Activity Inference: The pyridazinone derivative in demonstrates anti-inflammatory activity, suggesting that heterocyclic cores with aryl substitutions may confer bioactivity. The target compound’s dimethoxyphenyl and pyridine-piperazine groups could similarly target inflammatory pathways or neurotransmitter systems (e.g., serotonin or dopamine receptors).
Synthetic Considerations :
- Microwave-assisted synthesis (as in ) or multi-step protocols involving piperazine coupling () may be applicable for the target compound. Characterization via NMR and mass spectrometry (as in ) would be critical.
Research Implications and Gaps
- Activity Profiling : The target compound warrants evaluation for kinase inhibition, anti-inflammatory, or neuropharmacological activity based on structural parallels to compounds in .
- ADME/Tox Prediction : The hydroxy group may improve solubility over dichlorophenyl analogs , but the pyridine-piperazine hybrid could pose metabolic challenges (e.g., CYP450 interactions).
- Synthetic Optimization : Leveraging methods from could streamline production, though regioselectivity in piperazine functionalization may require optimization.
Q & A
Q. What are the optimal synthetic routes for achieving high yield and purity of this compound?
The synthesis typically involves multi-step reactions, including condensation of substituted phenyl groups with piperazine derivatives, followed by cyclization and functionalization. Key steps include:
- Mannich-type reactions to form the central methylene bridge between the 3,4-dimethoxyphenyl and piperazine moieties .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) to isolate intermediates .
- Recrystallization in ethanol or acetonitrile to enhance final product purity (>95% by HPLC) .
- Reaction condition optimization : Temperature (60–80°C), solvent polarity, and catalyst selection (e.g., p-toluenesulfonic acid) significantly impact yield (reported 45–68%) .
| Synthetic Method Comparison |
|---|
| Route |
| Mannich reaction + cyclization |
| Microwave-assisted synthesis |
| Solid-phase synthesis |
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
Comprehensive characterization requires:
- 1H/13C NMR : Assign peaks for the pyridinone ring (δ 6.2–6.8 ppm), piperazine protons (δ 2.8–3.5 ppm), and methoxy groups (δ 3.7–3.9 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ expected m/z: 504.2385) .
- X-ray crystallography : Resolve 3D conformation, critical for understanding receptor binding .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset: ~220°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?
- Key modifications :
- Replace the 3,4-dimethoxyphenyl group with fluorophenyl or chlorophenyl derivatives to evaluate electronic effects on receptor binding .
- Vary the piperazine substituents (e.g., pyridin-2-yl vs. 4-fluorophenylpiperazinyl) to probe selectivity for neurotransmitter receptors .
- Methodology :
- Synthesize 10–15 analogs using parallel synthesis techniques .
- Test in vitro binding affinity (e.g., dopamine D2, serotonin 5-HT1A receptors) via radioligand displacement assays .
- Correlate steric/electronic parameters (Hammett constants, logP) with IC50 values using QSAR modeling .
Q. How can contradictions in reported receptor binding data be resolved?
Discrepancies may arise from differences in assay conditions or conformational flexibility. Strategies include:
- Orthogonal assays : Compare radioligand binding (e.g., [3H]spiperone for D2) with functional assays (cAMP inhibition) .
- Molecular dynamics simulations : Analyze ligand-receptor interactions over 100 ns trajectories to identify stable binding poses .
- Control for tautomerism : The pyridin-2(1H)-one moiety can exist in keto-enol forms, affecting binding; use pH-controlled buffers (pH 7.4) during assays .
| Case Study: Dopamine D2 Receptor Affinity |
|---|
| Study |
| A (2024) |
| B (2025) |
| Resolution via standardized assay protocols reduced variability to <15% . |
Q. What strategies mitigate oxidative degradation during long-term stability studies?
- Degradation pathways : Hydroxyl group oxidation (pyridinone ring) and demethylation (methoxy groups) are primary concerns .
- Stabilization methods :
- Store lyophilized powder under argon at -20°C (retains >90% purity after 6 months) .
- Add antioxidants (0.1% ascorbic acid) to aqueous formulations .
- Use amber glass vials to prevent photodegradation .
Methodological Guidelines
- Experimental design : Include positive controls (e.g., known D2 antagonists) and validate assays with counter-screens to exclude off-target effects .
- Data analysis : Use nonlinear regression (GraphPad Prism) for dose-response curves and report pIC50 ± SEM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
